molecular formula C11H12BrF3O2 B14772001 1-Bromo-2-isobutoxy-4-(trifluoromethoxy)benzene

1-Bromo-2-isobutoxy-4-(trifluoromethoxy)benzene

Cat. No.: B14772001
M. Wt: 313.11 g/mol
InChI Key: JNOAOTPSCOMWCC-UHFFFAOYSA-N
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Description

1-Bromo-2-isobutoxy-4-(trifluoromethoxy)benzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a bromine atom, an isobutoxy group, and a trifluoromethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-isobutoxy-4-(trifluoromethoxy)benzene typically involves the bromination of a precursor compound followed by the introduction of the isobutoxy and trifluoromethoxy groups. One common method involves the reaction of 4-bromophenol with isobutyl bromide in the presence of a base to form 4-bromo-2-isobutoxyphenol. This intermediate is then treated with trifluoromethoxy iodide under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-isobutoxy-4-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds.

Common Reagents and Conditions

Major Products Formed

    Substituted Benzene Derivatives: Depending on the nucleophile used in substitution reactions.

    Biaryl Compounds: Formed through coupling reactions.

    Quinones and Hydroquinones: Resulting from oxidation and reduction reactions.

Scientific Research Applications

1-Bromo-2-isobutoxy-4-(trifluoromethoxy)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2-isobutoxy-4-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The bromine atom and the trifluoromethoxy group can participate in various interactions, such as hydrogen bonding and van der Waals forces, which influence the compound’s reactivity and binding affinity. These interactions are crucial in determining the compound’s behavior in chemical reactions and its potential biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-2-isobutoxy-4-(trifluoromethoxy)benzene is unique due to the presence of both the isobutoxy and trifluoromethoxy groups, which impart distinct chemical properties

Properties

Molecular Formula

C11H12BrF3O2

Molecular Weight

313.11 g/mol

IUPAC Name

1-bromo-2-(2-methylpropoxy)-4-(trifluoromethoxy)benzene

InChI

InChI=1S/C11H12BrF3O2/c1-7(2)6-16-10-5-8(3-4-9(10)12)17-11(13,14)15/h3-5,7H,6H2,1-2H3

InChI Key

JNOAOTPSCOMWCC-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=CC(=C1)OC(F)(F)F)Br

Origin of Product

United States

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